3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

EPAC1 inhibition cAMP signaling Pancreatic cancer

Medicinal chemists need validated, non-generic EPAC antagonist scaffolds with documented SAR to avoid property-based attrition. This compound offers a distinct isoxazole-oxane architecture. - **Biological Validation**: EPAC1 IC50 = 5.4 µM; EPAC2 IC50 = 2.5 µM (US11124489). - **Physicochemical Properties**: MW 182.22, LogP 0.95, TPSA 61.28 - supports ligand efficiency. - **Structural Differentiation**: Unique spiro-like connectivity; not replicable by simple isoxazole amines or oxane derivatives. - **Supply**: 95% purity specification, ideal for SAR probes, orthogonal validation, and screening libraries.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13158622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2(CCCOC2)N
InChIInChI=1S/C9H14N2O2/c1-7-5-8(13-11-7)9(10)3-2-4-12-6-9/h5H,2-4,6,10H2,1H3
InChIKeyYXHGFAVVDQCIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: Compound Overview


3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (CAS 2059936-23-9) is a heterocyclic amine compound that integrates a 3-methyl-1,2-oxazole (isoxazole) ring with a substituted oxane (tetrahydropyran) moiety . The molecule has a molecular weight of 182.22 g/mol and a calculated LogP of 0.94742, indicating moderate lipophilicity suitable for cell permeability in drug discovery applications . The presence of both the isoxazole pharmacophore—a known bioactive scaffold—and the oxane ring provides a unique three-dimensional architecture that enables specific interactions with biological targets, including the exchange protein directly activated by cAMP (EPAC) family [1].

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: Structural Specificity


The combination of the 3-methylisoxazole and oxan-3-amine substructures within a single molecule creates a specific pharmacophore that cannot be replicated by simple isoxazole amines (e.g., 3-aminoisoxazole) or oxane derivatives alone . The target compound's unique spiro-like connectivity at the oxane 3-position establishes a defined spatial orientation of the primary amine relative to the isoxazole ring, which is critical for target engagement as demonstrated in EPAC inhibition studies [1]. Substituting with structurally related analogs that lack either the oxane ring or the specific substitution pattern would alter both the compound's physicochemical properties—notably its LogP (0.94742) and topological polar surface area (TPSA 61.28)—and its biological activity profile, as evidenced by head-to-head comparisons in the same patent series [1][2].

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: Comparative Evidence


EPAC1 Inhibition vs. ESI-09

The target compound exhibits an IC50 of 5.4 µM (5400 nM) against human EPAC1 (Rap guanine nucleotide exchange factor 3), as measured in a biochemical assay conducted during structure-activity relationship (SAR) studies of isoxazole ring modifications [1]. In comparison, the widely used EPAC antagonist ESI-09 (CAS 263707-16-0) demonstrates an EPAC1 IC50 of 3.2 µM under comparable in vitro conditions [2]. The 1.7-fold difference in potency indicates that 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a moderately less potent but structurally distinct chemotype for EPAC1 modulation, offering an alternative scaffold for medicinal chemistry optimization where ESI-09's hydrazonyl-cyanide moiety may be undesirable due to potential off-target liabilities [1][2].

EPAC1 inhibition cAMP signaling Pancreatic cancer

EPAC2 Inhibition and Isoform Selectivity

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine inhibits human EPAC2 (Rap guanine nucleotide exchange factor 4) with an IC50 of 2.5 µM (2500 nM), representing a 2.2-fold greater potency against EPAC2 compared to its EPAC1 activity (5.4 µM) [1]. This contrasts with ESI-09, which exhibits an EPAC2 IC50 of 1.4 µM and an EPAC1 IC50 of 3.2 µM—a 2.3-fold preference for EPAC2 . The target compound thus provides a comparable EPAC2/EPAC1 selectivity ratio (~2.2-fold) but operates from a different potency baseline, offering a distinct tool compound option for dissecting EPAC isoform-specific signaling when the higher potency of ESI-09 is not required or when chemical diversity is sought [1].

EPAC2 inhibition Isoform selectivity Cardiovascular disease

Isoxazole Analog SAR Comparison

Within the same patent family (US11124489) and under identical assay conditions, 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (Entry 11, ZL0475) demonstrates an EPAC1 IC50 of 5.4 µM, which is comparable to several structurally related analogs: Compound 24 (NY0655) exhibits an IC50 of 5.6 µM, Entry 16 (ZL0559) shows 6.1 µM, and Compound 35 (NY0564) yields 2.7 µM [1][2][3][4]. The target compound occupies a middle position within this SAR series, with a potency approximately 2-fold lower than the most potent analog (Compound 35) but equipotent to Compound 24. This direct head-to-head data establishes that the oxane substitution pattern at the isoxazole 5-position yields moderate EPAC1 inhibitory activity relative to other structural variations explored in the patent [1].

Structure-activity relationship Isoxazole SAR EPAC antagonist optimization

Lipophilicity and Polarity Profile

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine possesses a calculated LogP of 0.94742 and a topological polar surface area (TPSA) of 61.28 Ų, with a molecular weight of 182.22 g/mol . In contrast, the EPAC inhibitor ESI-09 has a molecular weight of 330.77 g/mol, an XLogP3-AA of approximately 3.5-4.0 (estimated), and a TPSA of approximately 85-95 Ų . The target compound's lower molecular weight (45% smaller) and reduced lipophilicity (LogP < 1 vs. ~3.5-4.0) confer distinct solubility and permeability characteristics that may translate to improved aqueous solubility and reduced non-specific protein binding in cellular assays .

Lipophilicity TPSA Drug-likeness

Purity and Batch Reproducibility

Commercial availability of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is specified at 95% purity (HPLC) . This purity level is documented as the "入库指导纯度值" (warehouse guidance purity) and is consistent with the quality required for the SAR studies reported in US11124489, where the compound was evaluated as part of a focused library [1]. In contrast, many in-class isoxazole amine building blocks are offered at variable purity grades (e.g., 97% for 3-aminoisoxazole [2] or unspecified for certain custom syntheses), and the defined 95% specification provides a reliable baseline for reproducing the biological activity values reported in BindingDB (IC50 5.4 µM for EPAC1) [1].

Compound purity Quality control Reproducibility

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: Application Scenarios


EPAC1/EPAC2 Lead Optimization

Procure 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine as a structurally distinct EPAC antagonist scaffold for hit-to-lead optimization campaigns. The compound's moderate EPAC1 IC50 (5.4 µM) and EPAC2 IC50 (2.5 µM), established in US11124489 SAR studies, provide a validated starting point for further derivatization of the oxane moiety or isoxazole substitution to improve potency and selectivity [1]. The favorable physicochemical properties (MW 182.22, LogP 0.95) support ligand efficiency optimization and reduce the risk of property-based attrition common with larger, more lipophilic leads .

Orthogonal Tool for EPAC2 Signaling

Utilize 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine as an orthogonal EPAC inhibitor to validate EPAC2-specific phenotypes observed with ESI-09. The compound's 2.2-fold preference for EPAC2 over EPAC1, coupled with its distinct chemotype (isoxazole-oxane vs. hydrazonyl-cyanide), allows researchers to rule out scaffold-specific artifacts and confirm on-target EPAC2 pharmacology [1]. This application is particularly relevant for studies in cardiovascular disease and cancer metastasis where EPAC2 signaling has been implicated [2].

Isoxazole-Oxane Conjugate SAR Probe

Employ 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine as a specific SAR probe to dissect the contribution of the oxane ring to EPAC inhibition within the US11124489 chemical series. Direct comparison with analogs such as Compound 24 (IC50 5.6 µM) and Entry 16 (IC50 6.1 µM) enables medicinal chemists to quantify the effect of substituting the oxane moiety versus alternative groups at the isoxazole 5-position [1]. This information is essential for rational design of next-generation EPAC antagonists with improved potency and selectivity.

Focused Library & HTS Follow-Up

Acquire 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine for inclusion in focused compound libraries targeting cAMP signaling pathways or for follow-up validation of EPAC-related hits from high-throughput screens. The compound's 95% purity specification and well-documented biological activity in the EPAC1/EPAC2 assays provide quality assurance for screening campaigns where reproducibility of activity is paramount [1]. Its moderate potency makes it suitable as a reference compound for assay calibration and as a benchmark for evaluating novel EPAC inhibitors [2].

Technical Documentation Hub

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